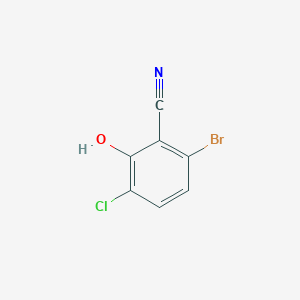
6-Bromo-3-chloro-2-hydroxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-chloro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrClNO. It is a derivative of benzonitrile, featuring bromine, chlorine, and hydroxyl functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-hydroxybenzonitrile typically involves the bromination and chlorination of 2-hydroxybenzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced into the aromatic ring of 2-hydroxybenzonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and at a temperature range of 0-50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .
化学反応の分析
Types of Reactions
6-Bromo-3-chloro-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form an alkyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
科学的研究の応用
6-Bromo-3-chloro-2-hydroxybenzonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of 6-Bromo-3-chloro-2-hydroxybenzonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors .
類似化合物との比較
Similar Compounds
- 3-Bromo-5-chloro-4-hydroxybenzonitrile
- 6-Bromo-2-fluoro-3-hydroxybenzonitrile
- 3-Bromo-6-chloro-2-fluorobenzonitrile
Uniqueness
6-Bromo-3-chloro-2-hydroxybenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the hydroxyl group, allows for a wide range of chemical transformations and applications .
特性
分子式 |
C7H3BrClNO |
|---|---|
分子量 |
232.46 g/mol |
IUPAC名 |
6-bromo-3-chloro-2-hydroxybenzonitrile |
InChI |
InChI=1S/C7H3BrClNO/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2,11H |
InChIキー |
LQKCBRKBYCTRKX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)O)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















